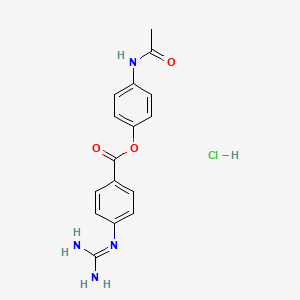

PGF2alpha dimethyl amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

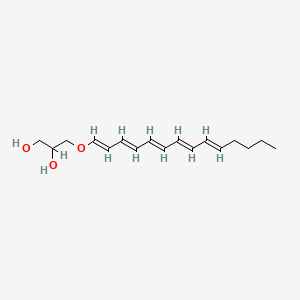

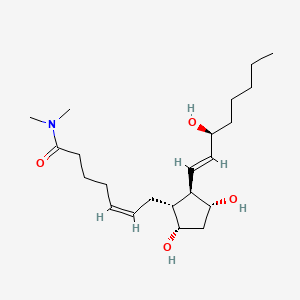

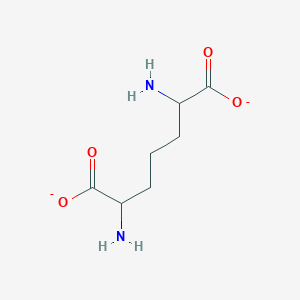

La amida de dimetilo de prostaglandina F2.alfa. es un derivado sintético de la prostaglandina F2.alfa., una prostaglandina natural. Las prostaglandinas son compuestos lipídicos que tienen diversos efectos hormonales en los animales. La prostaglandina F2.alfa. es conocida por su papel en la fisiología reproductiva, incluida la inducción del parto y la regulación del ciclo menstrual. El derivado de amida de dimetilo es de interés debido a sus posibles aplicaciones terapéuticas y sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la amida de dimetilo de prostaglandina F2.alfa. generalmente implica la modificación de la prostaglandina F2.alfa. mediante la formación de amida. Un método común incluye la reacción de la prostaglandina F2.alfa. con dimetilamina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el derivado de amida de dimetilo .

Métodos de producción industrial: La producción industrial de la amida de dimetilo de prostaglandina F2.alfa. sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de reacciones: La amida de dimetilo de prostaglandina F2.alfa. experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.

Sustitución: Los reactivos como los haluros de alquilo y los nucleófilos como las aminas o los tioles se utilizan en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

La amida de dimetilo de prostaglandina F2.alfa. tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar análogos de prostaglandina y su comportamiento químico.

Biología: El compuesto se estudia por sus efectos en los procesos celulares y las vías de señalización.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y como patrón de referencia en química analítica.

Mecanismo De Acción

La amida de dimetilo de prostaglandina F2.alfa. ejerce sus efectos uniéndose al receptor de prostaglandina F2.alfa. (receptor FP). Esta interacción desencadena una cascada de vías de señalización intracelulares, lo que lleva a varias respuestas fisiológicas. Se sabe que el compuesto influye en la contracción del músculo liso, la luteólisis y la inflamación . Los objetivos moleculares incluyen receptores acoplados a proteína G (GPCR) y efectores aguas abajo como el monofosfato de adenosina cíclico (cAMP) y la proteína quinasa C (PKC).

Compuestos similares:

Prostaglandina E2: Otra prostaglandina con funciones fisiológicas distintas, que incluyen vasodilatación e inflamación.

Prostaglandina D2: Implicada en reacciones alérgicas y regulación del sueño.

Prostaglandina I2: Conocida por sus efectos vasodilatadores y antiagregantes plaquetarios.

Tromboxano A2: Promueve la agregación plaquetaria y la vasoconstricción.

Singularidad: La amida de dimetilo de prostaglandina F2.alfa. es única debido a sus interacciones específicas con el receptor y los efectos fisiológicos resultantes. A diferencia de otras prostaglandinas, tiene un papel destacado en la salud reproductiva y la contracción del músculo liso, lo que la convierte en un compuesto valioso para aplicaciones terapéuticas específicas .

Comparación Con Compuestos Similares

Prostaglandin E2: Another prostaglandin with distinct physiological roles, including vasodilation and inflammation.

Prostaglandin D2: Involved in allergic reactions and sleep regulation.

Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.

Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Uniqueness: Prostaglandin F2.alpha. dimethyl amide is unique due to its specific receptor interactions and the resulting physiological effects. Unlike other prostaglandins, it has a pronounced role in reproductive health and smooth muscle contraction, making it a valuable compound for targeted therapeutic applications .

Propiedades

Número CAS |

67508-08-1 |

|---|---|

Fórmula molecular |

C22H39NO4 |

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |

Clave InChI |

QGAWKBHDDFBNMX-GWSKAPOCSA-N |

SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O |

Sinónimos |

N-dimethylamide PGF2alpha PGF2alpha N-dimethylamide PGF2alpha N-DMA prostaglandin F2 alpha N-dimethylamide prostaglandin F2alpha N-dimethylamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)

![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)

![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)